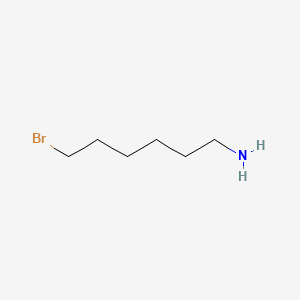

6-Bromohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromohexan-1-amine is an organic compound with the molecular formula C6H14BrN . It has a molecular weight of 180.09 . The IUPAC name for this compound is 6-bromo-1-hexanamine .

Molecular Structure Analysis

The InChI code for 6-Bromohexan-1-amine is 1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromohexan-1-amine is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Bromo-Aldehydes

6-Bromohexan-1-amine is utilized in the synthesis of 5-bromopentanal and 6-bromohexanal derivatives. This process involves C-bromination and hydrolysis of bis-C,O-zirconocenes from unsaturated Weinreb amides. These bromo-aldehydes serve as precursors for carbocycles and heterocycles (Coelho, Behr, & Vasse, 2022).

Antimalarial Activity Research

6-Bromohexan-1-amine derivatives have been studied for their antimalarial activity. A series of artemisinin derivatives containing bromo and amine functions showed potential in vitro effectiveness against Plasmodium falciparum (Lin, Li, Klayman, George, & Flippen-Anderson, 1990).

Catalytic Applications

This compound has been involved in studies related to hydroamination, comparing homogeneous and heterogeneous catalysts for cyclization processes (Müller, Lercher, & Nguyen Van Nhu, 2003).

Polysaccharide Modification

In the field of biomaterials, 6-Bromohexan-1-amine is used in the synthesis of aminated polysaccharides, like cellulose, with potential biomedical applications. The Staudinger reduction method has been employed to create O-acylated, aminated polysaccharides (Fox & Edgar, 2012).

Interface Synthesis

6-Bromohexan-1-amine is involved in the synthesis of well-defined interfaces, such as the self-assembly of bromide-terminated monolayer films on silicon substrates. These films have applications in material science and engineering (Lee & Ferguson, 2001).

CO2 Capture

One application in environmental chemistry involves the use of 6-Bromohexan-1-amine derivatives in CO2 capture. An ionic liquid incorporating a cation with an appended amine group reacts reversibly with CO2, demonstrating potential in gas sequestration technologies (Bates, Mayton, Ntai, & Davis, 2002).

Propiedades

IUPAC Name |

6-bromohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWLHQDZJWQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902532 |

Source

|

| Record name | NoName_3045 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromohexan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)

![[(2S,5R)-5-Ethenyloxolan-2-yl]methanol](/img/structure/B2437528.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2437531.png)